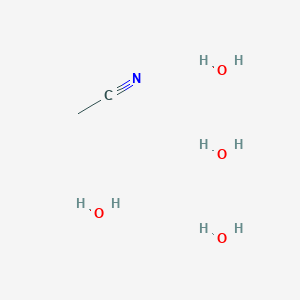![molecular formula C18H35LiSi3 B12565991 lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane CAS No. 196394-57-7](/img/structure/B12565991.png)
lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane is a complex organolithium compound. Organolithium compounds are widely used in organic synthesis due to their high reactivity and ability to form carbon-lithium bonds. This particular compound is notable for its unique structure, which includes multiple trimethylsilyl groups, enhancing its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane typically involves the reaction of a precursor compound with a lithium reagent. One common method is the reaction of [3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl chloride with butyllithium. The reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium compound from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The lithium atom can be substituted with other electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, alkyl halides, and carbonyl compounds. Typical reaction conditions involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield alcohols or ketones, while substitution reactions can produce a wide range of organosilicon compounds .
Scientific Research Applications
Lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane involves the formation of highly reactive intermediates. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new carbon-lithium bonds, which can then undergo further reactions to form a wide range of products .
Comparison with Similar Compounds
Similar Compounds
(Trimethylsilyl)methyllithium: This compound has a similar structure but lacks the additional trimethylsilyl groups on the benzene ring.
Bis(trimethylsilyl)methyllithium: This compound has two trimethylsilyl groups attached to the same carbon atom.
Tris(trimethylsilyl)methyllithium: This compound has three trimethylsilyl groups attached to the same carbon atom.
Uniqueness
Lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane is unique due to its multiple trimethylsilyl groups, which enhance its stability and reactivity. This makes it a valuable reagent in organic synthesis, particularly for reactions requiring high reactivity and selectivity .
Properties
CAS No. |
196394-57-7 |
|---|---|
Molecular Formula |
C18H35LiSi3 |
Molecular Weight |
342.7 g/mol |
IUPAC Name |
lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane |
InChI |
InChI=1S/C18H35Si3.Li/c1-19(2,3)13-16-10-17(14-20(4,5)6)12-18(11-16)15-21(7,8)9;/h10-11H,13-15H2,1-9H3;/q-1;+1 |
InChI Key |
BTWLREJWHUPGCI-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)CC1=CC(=[C-]C(=C1)C[Si](C)(C)C)C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


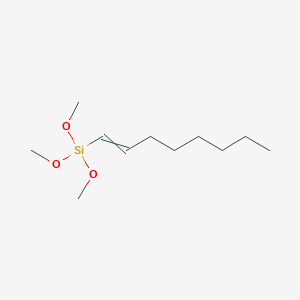
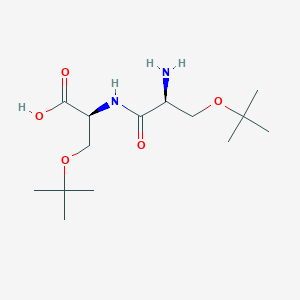
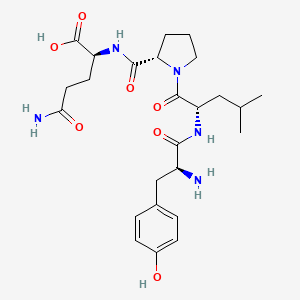
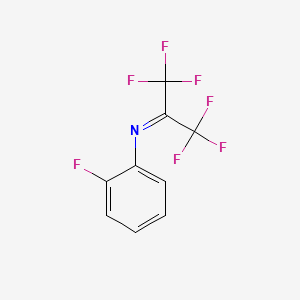
![2-((E)-2-(2-(Dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate](/img/structure/B12565945.png)
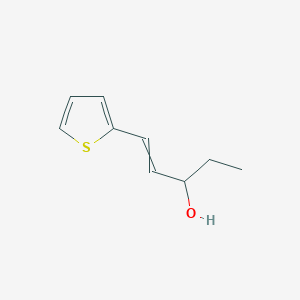
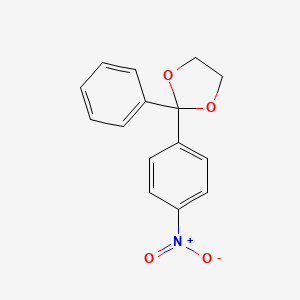
![2-Chloro-1-[(4-fluorophenyl)methyl]-4-iodobenzene](/img/structure/B12565960.png)
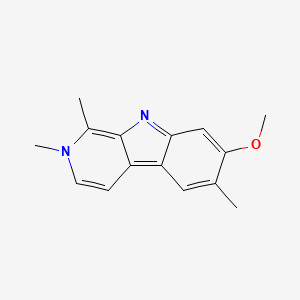
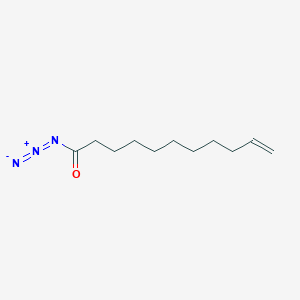
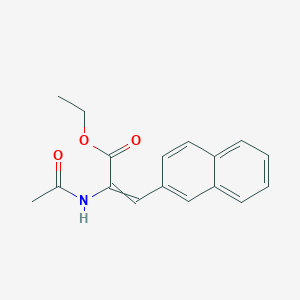
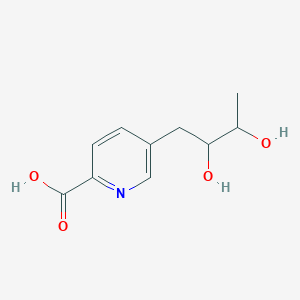
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)]](/img/structure/B12565992.png)
